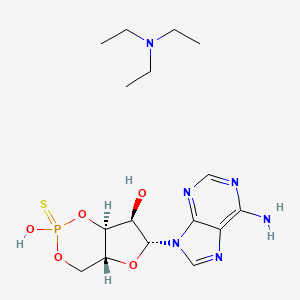

Rp-cAMPS triethylammonium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Rp-cAMPS (triethylammonium salt) is a cyclic adenosine monophosphate analog. It is a potent, competitive antagonist of cyclic adenosine monophosphate-induced activation of cyclic adenosine monophosphate-dependent protein kinase I and II. This compound is resistant to hydrolysis by phosphodiesterases, making it a valuable tool in research involving cyclic adenosine monophosphate-dependent signaling pathways .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Rp-cAMPS (triethylammonium salt) involves the cyclization of adenosine 3’,5’-monophosphate with phosphorothioate. The reaction is typically carried out in the presence of triethylamine, which acts as a base to facilitate the cyclization process. The product is then purified using high-performance liquid chromatography to achieve a purity of ≥98% .

Industrial Production Methods: Industrial production of Rp-cAMPS (triethylammonium salt) follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and high-throughput purification systems to ensure consistency and high yield. The compound is stored at -20°C to maintain its stability .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Rp-cAMPS (Triethylammoniumsalz) unterliegt aufgrund des Vorhandenseins der Phosphorothioatgruppe hauptsächlich Substitutionsreaktionen. Es ist resistent gegenüber Hydrolyse durch Phosphodiesterasen, was es unter physiologischen Bedingungen stabil macht .

Häufige Reagenzien und Bedingungen: Die Verbindung ist in wässrigen Lösungen stabil und kann in Wasser bis zu einer Konzentration von 100 mM gelöst werden. Sie wird typischerweise in biologischen Assays in mikromolaren Konzentrationen eingesetzt .

Hauptprodukte, die gebildet werden: Das Hauptprodukt, das aus Reaktionen mit Rp-cAMPS (Triethylammoniumsalz) gebildet wird, ist das cyclische Adenosinmonophosphatanalogon selbst, da es resistent gegenüber weiterer Hydrolyse ist .

Wissenschaftliche Forschungsanwendungen

Rp-cAMPS (Triethylammoniumsalz) wird in der wissenschaftlichen Forschung häufig eingesetzt, da es cyclische Adenosinmonophosphat-abhängige Proteinkinasen inhibieren kann. Zu seinen Anwendungen gehören:

Chemie: Als Werkzeug zur Untersuchung von cyclischen Adenosinmonophosphat-abhängigen Signalwegen.

Biologie: In der Forschung zu synaptischer Plastizität und neuronaler Signalübertragung.

Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen bei Erkrankungen, die mit der cyclischen Adenosinmonophosphat-Signalübertragung zusammenhängen.

Industrie: Verwendet bei der Entwicklung von Assays und diagnostischen Werkzeugen für cyclische Adenosinmonophosphat-abhängige Prozesse .

5. Wirkmechanismus

Rp-cAMPS (Triethylammoniumsalz) übt seine Wirkung aus, indem es kompetitiv an die regulatorischen Untereinheiten der cyclischen Adenosinmonophosphat-abhängigen Proteinkinase I und II bindet. Dies verhindert die Aktivierung der Kinase durch cyclisches Adenosinmonophosphat und hemmt so nachgeschaltete Signalwege. Die Resistenz der Verbindung gegenüber Hydrolyse durch Phosphodiesterasen gewährleistet ihre Stabilität und verlängerte Wirkung .

Ähnliche Verbindungen:

- Sp-cAMPS (Natriumsalz)

- Rp-cAMPS (Natriumsalz)

- Sp-cAMPS (Triethylammoniumsalz)

Vergleich: Rp-cAMPS (Triethylammoniumsalz) ist aufgrund seiner hohen Stabilität und Resistenz gegenüber Hydrolyse durch Phosphodiesterasen einzigartig. Im Vergleich zu seinem Natriumsalz-Gegenstück weist die Triethylammoniumsalzform eine bessere Wasserlöslichkeit und Stabilität auf. Dies macht es für den Einsatz in wässrigen biologischen Assays besser geeignet .

Wirkmechanismus

Rp-cAMPS (triethylammonium salt) exerts its effects by competitively binding to the regulatory subunits of cyclic adenosine monophosphate-dependent protein kinase I and II. This prevents the activation of the kinase by cyclic adenosine monophosphate, thereby inhibiting downstream signaling pathways. The compound’s resistance to hydrolysis by phosphodiesterases ensures its stability and prolonged action .

Vergleich Mit ähnlichen Verbindungen

- Sp-cAMPS (sodium salt)

- Rp-cAMPS (sodium salt)

- Sp-cAMPS (triethylammonium salt)

Comparison: Rp-cAMPS (triethylammonium salt) is unique due to its high stability and resistance to hydrolysis by phosphodiesterases. Compared to its sodium salt counterpart, the triethylammonium salt form has better water solubility and stability. This makes it more suitable for use in aqueous biological assays .

Biologische Aktivität

Rp-cyclic adenosine monophosphate triethylammonium salt, commonly referred to as Rp-cAMPS, is a synthetic analog of cyclic adenosine monophosphate (cAMP). Its unique non-hydrolyzable phosphorothioate structure allows it to mimic cAMP while functioning as a competitive antagonist of cAMP-dependent protein kinase (PKA). This compound has become a valuable tool in cellular signaling research, particularly in studies involving PKA pathways.

- Chemical Formula : C₁₆H₂₇N₆O₅PS

- Molecular Weight : 446.5 g/mol

- CAS Number : 151837-09-1

- Purity : ≥98%

- Solubility : Soluble to 100 mM in water

- IC50 : 11 - 16 µM for PKA inhibition

Rp-cAMPS acts by binding competitively to the regulatory subunits of PKA, preventing the activation that would typically occur through cAMP binding. This inhibition alters the phosphorylation states of target proteins involved in various cellular processes including metabolism, gene expression, and cell proliferation. The compound's resistance to hydrolysis by phosphodiesterases enhances its stability during experimental procedures, making it an effective agent for studying cAMP signaling pathways .

Inhibition of PKA Activation

Rp-cAMPS is primarily utilized to inhibit PKA activation, which is crucial for understanding the role of cAMP in physiological processes. Studies have shown that this compound effectively reduces the phosphorylation of PKA substrates, thereby influencing downstream signaling pathways .

Case Studies and Experimental Applications

- Attention Deficits and Hyperactivity : Research involving rats demonstrated that Rp-cAMPS administration affected attention-related behaviors by modulating cAMP signaling pathways. The study established dose-response relationships, indicating that higher doses led to significant changes in behavior linked to PKA activity .

- Axonal Morphogenesis : In experiments using photoactivated adenylyl cyclase (PAC), it was found that Rp-cAMPS blocked axonal branching and elongation induced by cAMP dynamics. This highlights its role in neural development and signaling .

- Reactive Oxygen Species (ROS) Phagocytosis : Contrary to some expectations, Rp-cAMPS showed no significant effect on ROS phagocytosis at concentrations up to 100 µM, indicating its selective action on specific pathways rather than a broad-spectrum effect .

Comparative Analysis with Other Compounds

| Compound | Mechanism | IC50 (µM) | Stability | Applications |

|---|---|---|---|---|

| Rp-cAMPS | PKA antagonist | 11 - 16 | Resistant to hydrolysis | Cellular signaling studies |

| Sp-cAMPS | PKA agonist | Varies | Hydrolyzable | Enhancing cAMP signaling |

| 2MeSAMP | PKA inhibitor | Varies | Hydrolyzable | Platelet function studies |

Eigenschaften

IUPAC Name |

(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;N,N-diethylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N5O5PS.C6H15N/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(19-10)1-18-21(17,22)20-7;1-4-7(5-2)6-3/h2-4,6-7,10,16H,1H2,(H,17,22)(H2,11,12,13);4-6H2,1-3H3/t4-,6-,7-,10-,21?;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXIPZMKSNMRTIV-NVGWRVNNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC.C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CC.C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N6O5PS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.